An In-depth Technical Guide to the Physicochemical Properties of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol
An In-depth Technical Guide to the Physicochemical Properties of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of the novel compound (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol. Due to the limited availability of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource. It outlines a plausible synthetic route, predicts key analytical characteristics based on established chemical principles and data from structurally similar compounds, and provides detailed experimental protocols for its characterization. This guide is intended to be a foundational tool for researchers interested in the synthesis and evaluation of this and related compounds for potential applications in medicinal chemistry and materials science.
Introduction and Rationale
The convergence of diverse pharmacophores into a single molecular entity is a well-established strategy in modern drug discovery. The title compound, (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol, represents an intriguing combination of a substituted methoxyphenyl group and a thiophene methanol moiety. The methoxyphenyl scaffold is a common feature in a variety of biologically active molecules, often contributing to receptor binding and metabolic stability.[1][2] The thiophene ring is a recognized bioisostere for the benzene ring and is a "privileged structure" in medicinal chemistry, found in numerous pharmaceuticals with a wide range of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
The combination of these two moieties in (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol suggests a potential for novel biological activity. This guide aims to provide the necessary foundational knowledge for the synthesis, purification, and comprehensive characterization of this compound.
Proposed Synthesis Pathway
A common and effective method for the synthesis of diaryl methanols is the Grignard reaction. This approach involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol, two primary routes are proposed:
Route A: Grignard addition of 2-thienylmagnesium bromide to 2-methoxy-5-methylbenzaldehyde. Route B: Grignard addition of (2-methoxy-5-methylphenyl)magnesium bromide to thiophene-2-carboxaldehyde.
Both routes are chemically sound; however, the availability and stability of the starting materials may favor one over the other. Route A is detailed below as a representative example.
Experimental Protocol: Synthesis via Grignard Reaction (Route A)
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Preparation of Grignard Reagent:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
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Add a small crystal of iodine to initiate the reaction.
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Slowly add a solution of 2-bromothiophene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and may require external cooling to maintain a gentle reflux.
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Continue stirring until the magnesium is consumed, indicating the formation of 2-thienylmagnesium bromide.
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Grignard Reaction:
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In a separate flame-dried flask, dissolve 2-methoxy-5-methylbenzaldehyde (1.0 equivalent) in anhydrous THF.
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Cool the aldehyde solution to 0 °C in an ice bath.
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Slowly add the prepared Grignard reagent to the aldehyde solution via cannula.
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Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Workup and Purification:
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate in vacuo to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol.
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Caption: Proposed workflow for the synthesis of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol.
Predicted Physicochemical Properties and Characterization
The following section details the anticipated physicochemical properties of the title compound and the standard analytical techniques for their determination.
General Properties
| Property | Predicted Value/Description |
| Molecular Formula | C₁₃H₁₄O₂S |
| Molecular Weight | 234.31 g/mol |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |
| Solubility | Expected to be soluble in common organic solvents (e.g., chloroform, dichloromethane, methanol, ethyl acetate) and insoluble in water. |
| Melting Point | To be determined experimentally. |
| Boiling Point | To be determined experimentally. |
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.
NMR spectroscopy is the most powerful tool for determining the precise structure of the molecule.
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¹H NMR (Proton NMR): The predicted ¹H NMR spectrum in CDCl₃ would exhibit characteristic signals for the protons on the aromatic rings, the methoxy group, the methyl group, the hydroxyl group, and the benzylic proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Thiophene) | ~6.8-7.3 | m | 3H |
| Aromatic (Phenyl) | ~6.7-7.1 | m | 3H |
| Benzylic CH | ~5.8-6.0 | s | 1H |
| Methoxy (OCH₃) | ~3.8 | s | 3H |
| Methyl (CH₃) | ~2.3 | s | 3H |
| Hydroxyl (OH) | Variable (broad singlet) | br s | 1H |
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¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic (Thiophene & Phenyl) | ~115-160 |
| Benzylic CH | ~70-75 |
| Methoxy (OCH₃) | ~55-60 |
| Methyl (CH₃) | ~20-25 |
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (alcohol) | 3600-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (alcohol) | 1260-1000 |
| C-O stretch (ether) | 1275-1200 and 1075-1020 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Expected Molecular Ion Peak (M⁺): m/z = 234.0714 (calculated for C₁₃H₁₄O₂S)
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Major Fragmentation Pathways: Expect to see fragments corresponding to the loss of a hydroxyl group, a thiophene ring, or a methoxyphenyl group.
Experimental Protocol: Spectroscopic Characterization
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NMR Spectroscopy:
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Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
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Transfer the solution to a 5 mm NMR tube.
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Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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Process the data using appropriate software to obtain the final spectra.
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IR Spectroscopy:
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Place a drop of the neat liquid or a small amount of the solid on the diamond crystal of an ATR-FTIR spectrometer.
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Acquire the spectrum over the range of 4000-400 cm⁻¹.
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Mass Spectrometry:
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Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
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Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
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Acquire the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
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Caption: Workflow for the physicochemical characterization of the target compound.
Potential Applications and Future Directions
Given the pharmacological importance of the constituent moieties, (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol is a candidate for screening in various biological assays.
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Antimicrobial and Antifungal Activity: Thiophene derivatives are known for their antimicrobial properties.[3]
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Anti-inflammatory and Analgesic Effects: The methoxyphenyl group is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[1]
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Anticancer Potential: Many heterocyclic compounds containing thiophene and substituted phenyl rings have demonstrated cytotoxic activity against various cancer cell lines.[4]
Future research should focus on the synthesis of a library of related analogs by modifying the substitution patterns on both the phenyl and thiophene rings to explore the structure-activity relationships (SAR).
Conclusion
This technical guide provides a predictive yet comprehensive framework for the synthesis and physicochemical characterization of (2-Methoxy-5-methylphenyl)(thiophen-2-yl)methanol. By leveraging data from structurally related compounds and established analytical protocols, researchers are equipped with the necessary information to produce and validate this novel molecule. The potential for diverse biological activities makes this compound and its derivatives promising candidates for further investigation in the field of drug discovery.
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